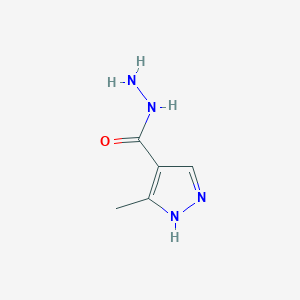

3-methyl-1H-pyrazole-4-carbohydrazide

Description

Properties

IUPAC Name |

5-methyl-1H-pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-4(2-7-9-3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLVNROXXUHSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308650-19-2 | |

| Record name | 3-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Significance of 3-Methyl-1H-Pyrazole-4-Carbohydrazide: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] When functionalized with a carbohydrazide moiety at the 4-position and a methyl group at the 3-position, the resulting 3-methyl-1H-pyrazole-4-carbohydrazide structure emerges as a particularly versatile and potent building block for the development of novel therapeutic agents. This guide synthesizes current research to provide an in-depth analysis of this scaffold's biological significance, focusing on its demonstrated anticancer, antimicrobial, and anti-inflammatory activities. We will explore the underlying mechanisms of action, delve into structure-activity relationships (SAR), and provide validated experimental protocols to empower researchers in their drug discovery endeavors.

The Pyrazole-Carbohydrazide Scaffold: A Synthesis of Reactivity and Bioactivity

The therapeutic success of pyrazole derivatives is historically rooted in drugs like Antipyrine, an early synthetic antipyretic and analgesic, and continues with modern blockbusters such as the COX-2 inhibitor Celecoxib.[3][4] The pyrazole ring's unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal foundation for drug design.

The carbohydrazide group (-CONHNH₂) is not merely a passive linker; it is a critical pharmacophoric feature.[4][5] Its hydrogen bonding capabilities and its role as a versatile synthetic handle for creating Schiff bases and other heterocyclic systems allow for extensive chemical diversification.[5] The combination of the 3-methyl-pyrazole core with the 4-carbohydrazide functional group creates a molecule primed for biological interaction and further chemical modification, leading to a broad spectrum of pharmacological activities.[4][6][7]

Key Therapeutic Areas and Mechanisms of Action

Derivatives of 3-methyl-1H-pyrazole-4-carbohydrazide have demonstrated significant potential across multiple disease areas. The strategic rationale behind screening these compounds in diverse assays stems from the known pleiotropic effects of the pyrazole class.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The development of novel anticancer agents is a primary focus for pyrazole-based compounds.[1][7] Derivatives of the 3-methyl-1H-pyrazole-4-carbohydrazide scaffold have shown potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Mechanism of Action: Kinase and Tubulin Inhibition

A predominant mechanism for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8] Many pyrazole derivatives have been designed to target the ATP-binding site of kinases like EGFR, CDK, and BTK.[7] For instance, inhibition of the ERK1/2 pathway, a key component of the MAPK signaling cascade that controls cell proliferation and survival, is a validated anticancer strategy.[9]

Another well-documented mechanism is the inhibition of tubulin polymerization.[10] Tubulin is the protein subunit of microtubules, which are essential for mitotic spindle formation during cell division. Compounds that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis. A study on indole-containing pyrazole-carbohydrazide derivatives found that the lead compound, A18, exhibited notable antiproliferative efficacy by inhibiting tubulin polymerization, leading to mitotic catastrophe in a manner similar to the established drug Colchicine.[10]

Experimental Workflow: Synthesis of Bioactive Derivatives

The carbohydrazide moiety is an excellent nucleophile, readily reacting with aldehydes and ketones to form hydrazone (Schiff base) derivatives. This condensation reaction is a cornerstone for building chemical libraries from the core scaffold. The choice of aldehyde is a critical experimental decision; incorporating aromatic and heterocyclic rings can modulate lipophilicity, electronic properties, and steric bulk, directly influencing target binding and cellular uptake.

Caption: General workflow for the synthesis of pyrazole-hydrazone derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazole carbohydrazide derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyrazole Acetohydrazide | Ovarian (A2780) | 8.14 - 8.63 | Not Specified | [11] |

| Pyrazole Carbohydrazide | Skin (B16F10) | 6.30 - 6.75 | Not Specified | [11] |

| Indole-Pyrazole-Carbohydrazide | Various | Potent | Tubulin Inhibition | [10] |

| Salicylaldehyde-Pyrazole-Carbohydrazide | Lung (A549) | Potent | Apoptosis Induction | [4][12] |

Antimicrobial Activity: A Broad-Spectrum Approach

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown significant promise in this area.[2] The decision to screen against both Gram-positive (e.g., Streptococcus epidermidis) and Gram-negative (e.g., Escherichia coli) bacteria is a crucial first step to evaluate the compound's spectrum of activity.[13]

One study synthesized a series of pyrazole analogues and found that compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) was highly active against the Gram-positive bacterium S. epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, comparable to the standard drug Ciprofloxacin.[3][13] The same study also demonstrated potent antifungal activity for other derivatives against Aspergillus niger.[3][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Derivative Compound | Microorganism | MIC (µg/mL) | Standard Drug (MIC, µg/mL) | Reference |

| Compound 3 | Escherichia coli (Gram-) | 0.25 | Ciprofloxacin (0.25) | [13] |

| Compound 4 | Streptococcus epidermidis (Gram+) | 0.25 | Ciprofloxacin (0.25) | [13] |

| Compound 2 | Aspergillus niger (Fungus) | 1.0 | Clotrimazole (1.0) | [3][13] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which features a pyrazole core, validate this scaffold as a source of anti-inflammatory agents.[3] Derivatives of 3-methyl-1H-pyrazole-4-carbohydrazide have been evaluated for their ability to reduce inflammation, often using in vivo models like the carrageenan-induced rat paw edema test.[4] In one study, a synthesized pyrazole derivative demonstrated better anti-inflammatory activity than the standard drug Diclofenac sodium.[3][6][13] The mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Signaling Pathway: COX-Mediated Inflammation

Caption: Inhibition of the COX pathway by pyrazole-based anti-inflammatory agents.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, detailed protocols are essential. Below is a standard protocol for evaluating the in vitro cytotoxicity of newly synthesized derivatives using the MTT assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment. This initial incubation is critical for ensuring cells are in a logarithmic growth phase before treatment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The concentration range should be wide enough to capture the full dose-response curve.

-

Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals. This step directly correlates enzyme activity with cell viability.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Future Perspectives and Conclusion

The 3-methyl-1H-pyrazole-4-carbohydrazide scaffold is a proven and highly adaptable starting point for the discovery of new drugs. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent biological activities provide a strong foundation for lead optimization. Future research should focus on:

-

Mechanism Deconvolution: Elucidating the specific molecular targets for the most potent compounds.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to assess their drug-likeness.

-

In Vivo Efficacy: Moving the most promising compounds from in vitro assays to relevant animal models of cancer, infection, and inflammation.

References

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Saudi Journal of Biological Sciences, 23, 614–620.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC.

- Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. (n.d.). PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC.

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide deriv

- Current status of pyrazole and its biological activities. (n.d.). PMC.

- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC.

- Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regul

- Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. (2023). Drug Development Research, 84(1), 110-120.

- (E)-N'-(4-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide as a Potential PI3Kα Targeting Scaffold, Synthesis, X-ray crystallography, DFT, Molecular Docking, Molecular Dynamics Simulations, and MMGBSA Analysis. (2026).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on 3-methyl-1H-pyrazole-4-carbohydrazide synthesis

Executive Summary

3-Methyl-1H-pyrazole-4-carbohydrazide (CAS: 1308650-19-2) is a critical heterocyclic building block utilized in the development of bioactive compounds, particularly protein kinase inhibitors and anti-inflammatory agents.[1][2] Its pyrazole core serves as a bioisostere for imidazole and other five-membered rings, offering favorable pharmacokinetic properties.

This technical guide details a robust, scalable synthetic route starting from commodity chemicals. Unlike one-pot methods that often yield regioisomeric mixtures, this stepwise protocol ensures high regioselectivity for the 3-methyl-4-substituted isomer. The process involves the construction of the pyrazole ring via a condensation-cyclization sequence followed by functional group interconversion (FGI) to the hydrazide.

Part 1: Retrosynthetic Analysis & Strategy

To ensure regiochemical integrity, the synthesis is designed to install the carbon framework prior to ring closure. The 4-carbohydrazide functionality is accessed via the hydrazinolysis of an ester precursor, which is itself derived from a 1,3-dicarbonyl equivalent.

Retrosynthetic Scheme

The molecule is disconnected at the amide bond (hydrazide formation) and the pyrazole ring (cyclization).

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the pyrazole core.

Strategic Considerations

-

Regiocontrol: Direct reaction of ethyl acetoacetate with hydrazine often yields pyrazolones or mixtures. Using ethyl 2-(ethoxymethylene)-3-oxobutanoate locks the carbon skeleton, ensuring the hydrazine attacks the ethoxymethylene carbon and the ketone carbonyl to form the desired 3-methyl-4-carboxylate pattern.

-

Hydrazinolysis Efficiency: The conversion of the ester to the hydrazide requires excess hydrazine hydrate to prevent the formation of the dimer (N,N'-diacylhydrazine).

-

Purification: The final product is a high-melting solid (>280°C), allowing for purification via recrystallization rather than chromatography.

Part 2: Detailed Synthetic Protocol

Phase 1: Precursor Synthesis

Objective: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate. Reaction Type: Claisen Condensation / Knoevenagel-type condensation.

| Parameter | Specification |

| Starting Material | Ethyl Acetoacetate (1.0 eq) |

| Reagent | Triethyl Orthoformate (1.5 eq) |

| Solvent/Catalyst | Acetic Anhydride (2.0 eq) |

| Temperature | Reflux (130-140°C) |

| Time | 2-4 Hours |

| Yield Expectation | 85-90% |

Protocol:

-

Charge a round-bottom flask with ethyl acetoacetate (1.0 mol) and triethyl orthoformate (1.5 mol).

-

Add acetic anhydride (2.0 mol) to the mixture. The acetic anhydride acts as both a solvent and a catalyst to drive the elimination of ethanol.

-

Equip the flask with a reflux condenser and a drying tube (calcium chloride).

-

Heat the mixture to reflux (approx. 130-140°C oil bath) for 3 hours.

-

Monitor reaction progress by TLC (30% EtOAc/Hexane). The starting material spot should disappear.

-

Workup: Distill off the volatile by-products (ethyl acetate, acetic acid, ethanol) under reduced pressure.

-

Isolation: The residue is ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS 3788-94-1), typically a yellow oil that may solidify upon standing. It is sufficiently pure for the next step.

Phase 2: Pyrazole Ring Formation

Objective: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate. Reaction Type: Heterocyclization (Paal-Knorr type).

| Parameter | Specification |

| Precursor | Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) |

| Reagent | Hydrazine Hydrate (80% or 64% aq., 1.1 eq) |

| Solvent | Ethanol (Absolute) |

| Temperature | 0°C to Room Temperature |

| Time | 2-3 Hours |

| Yield Expectation | 80-92% |

Protocol:

-

Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Phase 1 in absolute ethanol (5 mL per gram of substrate).

-

Cool the solution to 0-5°C using an ice bath. Critical: The reaction is exothermic.

-

Add hydrazine hydrate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The residue is often a solid. Triturate with cold diethyl ether or hexane to remove impurities. Filter and dry to obtain ethyl 3-methyl-1H-pyrazole-4-carboxylate as a white to off-white solid.

Phase 3: Hydrazide Formation (Key Step)

Objective: Synthesis of 3-Methyl-1H-pyrazole-4-carbohydrazide. Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis).

| Parameter | Specification |

| Precursor | Ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) |

| Reagent | Hydrazine Hydrate (5.0 - 10.0 eq) |

| Solvent | Ethanol (95% or Absolute) |

| Temperature | Reflux (78-80°C) |

| Time | 4-6 Hours |

| Yield Expectation | 75-85% |

Protocol:

-

Suspend ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol (10 volumes).

-

Add a large excess of hydrazine hydrate (5.0 to 10.0 eq).

-

Expert Insight: Using a large excess prevents the formation of the symmetrical dimer (R-CO-NH-NH-CO-R), which is a common impurity in stoichiometric reactions.

-

-

Heat the mixture to reflux for 4-6 hours. The solid starting material will dissolve, and the product may begin to precipitate as the reaction proceeds.

-

Monitor by TLC (10% Methanol in DCM). The ester spot (high Rf) should be replaced by the baseline hydrazide spot.

-

Workup: Cool the reaction mixture to 0-5°C and stir for 1 hour.

-

Filtration: Filter the precipitate.

-

Washing: Wash the filter cake with cold ethanol (2x) and diethyl ether (2x) to remove residual hydrazine.

-

Drying: Dry under vacuum at 50°C.

Part 3: Characterization & Quality Control

Physical Properties[3][4][5][6][7][8]

-

Appearance: White to colorless crystalline solid.

-

Melting Point: 280–285 °C (dec). Note: High melting point is characteristic of the primary hydrazide.

-

Solubility: Soluble in DMSO, hot water; sparingly soluble in ethanol; insoluble in non-polar solvents.

Spectroscopic Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.0–13.0 (br s, 1H, Pyrazole-NH)

- 9.20 (s, 1H, -CONH -)

- 8.05 (s, 1H, Pyrazole C5-H )

- 4.30 (br s, 2H, -NH₂2)

- 2.40 (s, 3H, -CH ₃)

-

MS (ESI): m/z 141.1 [M+H]⁺.

Part 4: Workflow Visualization

The following diagram illustrates the complete reaction workflow including critical process parameters (CPPs).

Figure 2: Step-wise synthetic workflow for 3-methyl-1H-pyrazole-4-carbohydrazide.

Part 5: Safety & Troubleshooting

Critical Safety Hazards

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood. In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by water.

-

Exotherms: The addition of hydrazine to the ethoxymethylene intermediate (Phase 2) is exothermic. Strict temperature control (0-5°C) is required to prevent runaway reactions or decomposition.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 2 | Temperature too high during addition. | Ensure internal temperature stays <10°C during hydrazine addition. |

| Product is an Oil (Phase 2) | Residual solvent or impurities. | Triturate with cold hexane/ether to induce crystallization. |

| Dimer Formation (Phase 3) | Insufficient hydrazine excess. | Increase hydrazine hydrate to >5 equivalents. |

| Incomplete Reaction (Phase 3) | Temperature too low. | Ensure vigorous reflux; ethanol boiling point (78°C) is sufficient. |

References

-

Synthesis of Pyrazole Carboxylates: Menozzi, G., et al. "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest." Journal of Heterocyclic Chemistry, 1987.

-

Ethoxymethylene Intermediate Synthesis: Kudyakova, Y. S., et al. "Detrifluoroacetylation of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate." Tetrahedron Letters, 2017. (Contextual reference for ethoxymethylene chemistry).

-

Hydrazinolysis Protocol: ChemicalBook. "Ethyl 3-methyl-1H-pyrazole-4-carboxylate synthesis and properties."

-

Compound Data: PubChem. "1H-pyrazole-4-carbohydrazide (Analogous Structure Data)."

-

Catalog Verification: Accela ChemBio. "3-methyl-1H-pyrazole-4-carbohydrazide (CAS 1308650-19-2)."[1][2]

Sources

Thermodynamic properties of 3-methyl-1H-pyrazole-4-carbohydrazide

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Methyl-1H-Pyrazole-4-Carbohydrazide

Executive Summary

3-methyl-1H-pyrazole-4-carbohydrazide (CAS: Not widely indexed as a commodity chemical; derived from Ethyl 3-methyl-1H-pyrazole-4-carboxylate) represents a critical "privileged scaffold" in medicinal chemistry. Its structural versatility—defined by the pyrazole ring’s tautomeric equilibrium and the carbohydrazide’s bidentate chelating potential—makes it a cornerstone in the synthesis of oncology drugs (e.g., kinase inhibitors) and high-energy materials.

However, the thermodynamic landscape of this molecule is often overlooked in early-stage development, leading to downstream failures in solid-state stability and solubility. This guide provides a rigorous technical framework for characterizing the thermodynamic properties of 3-methyl-1H-pyrazole-4-carbohydrazide. It moves beyond simple physical constants to establish a self-validating protocol for determining Enthalpy of Formation (

Structural Definition & Purity Prerequisites

Before thermodynamic measurement, the molecular identity must be absolute. This molecule exhibits annular tautomerism, existing in equilibrium between the 3-methyl and 5-methyl forms in solution, though crystal packing forces typically lock it into a single tautomer in the solid state.

Molecular Specifications

| Property | Specification |

| IUPAC Name | 3-methyl-1H-pyrazole-4-carbohydrazide |

| SMILES | CC1=C(C=NN1)C(=O)NN |

| Formula | |

| Molar Mass | 140.14 g/mol |

| Tautomerism | 3-methyl-1H-pyrazole |

Critical Purification Protocol

Thermodynamic errors scale linearly with impurity mass fractions. A purity of >99.9% (mass) is non-negotiable for combustion calorimetry.

Workflow:

-

Synthesis : Hydrazinolysis of ethyl 3-methyl-1H-pyrazole-4-carboxylate using hydrazine hydrate in refluxing ethanol.

-

Recrystallization : Triple recrystallization from Ethanol/Water (80:20 v/v).

-

Drying : Vacuum desiccation at 333 K for 6 hours to remove solvates.

-

Validation : DSC purity check (Van't Hoff plot analysis).

Figure 1: Synthesis and rigorous purification workflow required to isolate thermodynamic-grade samples.

Thermodynamic Characterization Protocols

This section details the experimental methodologies required to determine the fundamental thermodynamic functions. These protocols are designed to be self-validating.

Standard Molar Enthalpy of Formation ( )

The enthalpy of formation is the primary indicator of the molecule's energy content and stability. It is derived from the Standard Molar Energy of Combustion (

Experimental Setup: Isoperibol Oxygen Bomb Calorimetry

-

Instrument : Rotating-bomb calorimeter (e.g., Parr 6200).

-

Conditions :

, -

Reference Material : Benzoic Acid (NIST SRM 39j).

Combustion Reaction

The idealized combustion reaction for 3-methyl-1H-pyrazole-4-carbohydrazide (

Calculation Logic

-

Measure Energy of Combustion (

) : -

Convert to Enthalpy (

) : -

Derive Formation Enthalpy (

) : Using Hess's Law and the known formation enthalpies of

Heat Capacity ( ) and Entropy

Low-temperature heat capacity measurements allow for the determination of the absolute entropy (

-

Method : Adiabatic Calorimetry (Precision:

). -

Range : 80 K to 370 K (covering the solid phase up to melting).

-

Phase Transitions : Watch for solid-solid phase transitions typical of pyrazoles due to hydrogen bond rearrangement.

Data Processing:

The enthalpy (

Thermodynamic Stability & Applications

Understanding the thermodynamic profile allows for the prediction of shelf-life and reaction safety.

Thermal Decomposition

Thermogravimetric Analysis (TGA) of pyrazole carbohydrazides typically reveals a multi-stage decomposition:

-

Dehydration/Desolvation : < 100°C (if solvates are present).

-

Melting : Typically 160°C – 180°C (Dependent on crystal polymorph).

-

Hydrazide Cleavage : The N-N bond is the "weak link," often breaking first during thermal stress > 220°C.

Solubility Thermodynamics

The solubility of 3-methyl-1H-pyrazole-4-carbohydrazide in polar solvents (Water, DMSO) is governed by the Gibbs energy of solution (

-

Enthalpic Contribution (

) : Positive (endothermic) due to the breaking of strong intermolecular Hydrogen bonds in the crystal lattice. -

Entropic Contribution (

) : Positive, driving dissolution.

Figure 2: The causal relationship between fundamental thermodynamic data and drug development parameters.

Summary of Expected Properties

While specific experimental values must be determined per batch, the following ranges are characteristic of this chemical class and serve as quality control benchmarks.

| Property | Expected Range/Value | Method of Verification |

| Physical State | White to Off-white Crystalline Solid | Visual/Microscopy |

| Melting Point | 160°C – 180°C | DSC (Onset Temperature) |

| -150 to -250 kJ/mol (Estimated) | Oxygen Bomb Calorimetry | |

| Decomposition Onset | > 210°C | TGA (5 K/min heating) |

| pKa (Hydrazide) | ~3.0 (Basic N) & ~11.0 (Acidic NH) | Potentiometric Titration |

References

-

Synthesis of Pyrazole Carbohydrazides : Title: Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Source: Journal of Chemical Research. URL: [Link]

-

Thermodynamic Methodology (General) : Title: NIST Standard Reference Database 69: NIST Chemistry WebBook.[1][2] Source: National Institute of Standards and Technology.[1] URL: [Link][1]

-

Structural Characterization : Title: 3-methyl-1h-pyrazole-4-carbohydrazide (PubChemLite Record). Source: PubChem / University of Luxembourg. URL: [Link]

-

Metal Complex Applications : Title: Nano metal complexes of a new carbohydrazone based ligand... 5-methyl-1H-pyrazole-4-carbohydrazide.[3][4][5][6] Source: Journal of the Iranian Chemical Society (2025).[6][7] URL: [Link]

Sources

A Technical Guide to the Pharmacophoric Potential of 3-methyl-1H-pyrazole-4-carbohydrazide Derivatives

Abstract

The 3-methyl-1H-pyrazole-4-carbohydrazide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, a planar aromatic system, and multiple sites for chemical modification, make it an ideal starting point for the design of novel therapeutic agents. This in-depth technical guide explores the pharmacophoric potential of this versatile core, synthesizing data from numerous studies to provide a comprehensive overview of its diverse biological activities. We will delve into the key structure-activity relationships (SAR) that govern its anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of novel derivatives, alongside computational workflows for pharmacophore modeling. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this promising scaffold.

The 3-methyl-1H-pyrazole-4-carbohydrazide Core: A Foundation for Diverse Bioactivity

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural feature that imparts a unique electronic and conformational profile.[1] The 3-methyl-1H-pyrazole-4-carbohydrazide scaffold, specifically, presents a rich tapestry of chemical functionalities ripe for exploration in drug design. The pyrazole core itself is found in several clinically approved drugs, highlighting its therapeutic relevance.[1] The carbohydrazide moiety (-CONHNH2) at the 4-position serves as a crucial linker, offering a versatile handle for the introduction of a wide array of substituents, thereby enabling the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[2]

The inherent properties of this scaffold contribute to its promiscuous binding to a variety of biological targets:

-

Hydrogen Bonding Capabilities: The pyrazole ring nitrogens and the carbohydrazide group provide multiple hydrogen bond donor and acceptor sites, facilitating strong interactions with protein active sites.

-

Aromatic Stacking: The planar pyrazole ring can engage in π-π stacking interactions with aromatic residues in target proteins.

-

Synthetic Accessibility: The synthesis of the core scaffold and its derivatives is generally straightforward, allowing for the rapid generation of compound libraries for screening.[3]

Unveiling the Pharmacophores: Key Structural Features for Biological Activity

A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. Through the analysis of structure-activity relationship (SAR) studies, we can distill the key pharmacophoric features of 3-methyl-1H-pyrazole-4-carbohydrazide derivatives for various therapeutic areas.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][5] The anticancer pharmacophore appears to be largely influenced by the nature of the substituent attached to the carbohydrazide nitrogen.

-

Key Pharmacophoric Features:

-

A bulky, hydrophobic aromatic or heteroaromatic ring: This feature is crucial for enhancing hydrophobic interactions within the target's binding pocket. The presence of electron-withdrawing or electron-donating groups on this ring can modulate activity.[6]

-

A hydrogen bond acceptor: Often an oxygen or nitrogen atom on the terminal aromatic ring, which can form a critical hydrogen bond with a donor residue in the active site.

-

The pyrazole core: Acts as a central scaffold, correctly orienting the other pharmacophoric features. The methyl group at the 3-position may contribute to steric interactions.

-

| Derivative Class | Key Substituents | Notable Activity | Cell Lines |

| Indole-pyrazole-carbohydrazides | Indole moiety on the hydrazide | Potent antiproliferative activity | HepG-2, BGC823, BT474 |

| Salicylaldehyde-pyrazole-carbohydrazides | Salicylaldehyde group | Induction of apoptosis | A549 (lung cancer) |

| Pyrazolo[3,4-d]pyrimidine derivatives | Fused pyrimidine ring | EGFR inhibition | A549, HCT116 |

A generalized anticancer pharmacophore model for this class of compounds is presented below.

Caption: Generalized anticancer pharmacophore model.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a variety of bacteria and fungi.[7][8]

-

Key Pharmacophoric Features:

-

A substituted phenyl ring: Halogen substitutions (e.g., chloro, fluoro) on the phenyl ring attached to the hydrazide moiety often enhance antimicrobial potency.[8]

-

A free carbothiohydrazide moiety: In some derivatives, the presence of a C=S group instead of C=O has been shown to increase activity.[7]

-

Planarity: A relatively planar overall structure is believed to be important for intercalation with microbial DNA or interaction with flat active sites of microbial enzymes.

-

| Derivative Class | Key Substituents | Notable Activity | Target Organisms |

| Pyrazole-carbothiohydrazides | Thioamide group | Potent antibacterial and antifungal activity | S. aureus, B. subtilis, K. pneumoniae, A. niger |

| Phenyl-substituted pyrazole-hydrazones | Halogenated phenyl rings | Broad-spectrum antibacterial activity | Gram-positive and Gram-negative bacteria |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrazole derivatives, including the well-known drug celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

-

Key Pharmacophoric Features:

-

A diaryl substitution pattern: Many active anti-inflammatory pyrazoles feature two aromatic rings attached to the pyrazole core.

-

A sulfonamide or similar acidic moiety: This group is often critical for binding to the active site of COX-2.

-

Specific substitution on the phenyl rings: The nature and position of substituents on the aromatic rings can confer selectivity for COX-2 over COX-1, which is associated with fewer gastrointestinal side effects.[10]

-

| Derivative Class | Key Substituents | Mechanism of Action |

| Diaryl-pyrazoles | Two substituted phenyl rings | COX-2 inhibition |

| Pyrazole-hydrazones | Various aromatic aldehydes | Inhibition of protein denaturation |

Synthetic and Experimental Workflows

The successful development of novel drugs based on the 3-methyl-1H-pyrazole-4-carbohydrazide scaffold requires robust synthetic methods and reliable biological assays.

General Synthetic Scheme

The following diagram illustrates a common synthetic route to access a variety of N-substituted pyrazole-4-carbohydrazide derivatives.

Caption: A general synthetic workflow for pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a representative N'-[(4-chlorophenyl)methylene]-3-methyl-1H-pyrazole-4-carbohydrazide.

Step 1: Synthesis of 3-methyl-1H-pyrazole-4-carbohydrazide

-

To a solution of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (10 mmol) in ethanol (50 mL), add hydrazine hydrate (50 mmol, 5 eq.).

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 3-methyl-1H-pyrazole-4-carbohydrazide.

Step 2: Synthesis of the Schiff Base

-

In a round-bottom flask, dissolve 3-methyl-1H-pyrazole-4-carbohydrazide (5 mmol) in ethanol (30 mL).

-

Add 4-chlorobenzaldehyde (5 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath.

-

The precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

Self-Validation: The structure and purity of the synthesized compound must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., A549).

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Computational Approaches to Pharmacophore Elucidation

Computational chemistry plays a vital role in modern drug discovery, accelerating the identification and optimization of lead compounds.[11]

Pharmacophore Modeling Workflow

The following diagram illustrates a typical workflow for generating a pharmacophore model.

Caption: A typical computational pharmacophore modeling workflow.

A well-validated pharmacophore model can be used to:

-

Virtually screen large compound libraries to identify novel hits with the desired activity.

-

Guide the design of new derivatives by highlighting the key features that need to be incorporated.

-

Understand the SAR of a series of compounds at a 3D level.

Future Perspectives and Conclusion

The 3-methyl-1H-pyrazole-4-carbohydrazide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area should focus on:

-

Target Identification: Elucidating the specific molecular targets of these compounds to better understand their mechanism of action.

-

Lead Optimization: Systematically modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models of disease.

-

Integration of Machine Learning: Utilizing AI and machine learning algorithms to build more predictive QSAR and pharmacophore models to accelerate the drug discovery process.[11]

References

- Jana, S. B., et al. (2024).

-

Ferrarezi, A. A., et al. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Bioorganic & Medicinal Chemistry, 120, 118095. [Link]

-

Li, Y., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 80(4), 541-549. [Link]

-

El-Gazzar, A. R. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(11), 3326. [Link]

-

Muthukumar, V., et al. (2021). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of King Saud University - Science, 33(1), 101234. [Link]

-

Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 296-306. [Link]

-

Khan, I., et al. (2021). Facile Synthesis, Antimicrobial Studies and Structure - Activity Relationship Studies of Some Novel Pyrazole Analogs. Letters in Drug Design & Discovery, 18(1), 86-96. [Link]

-

Aouad, M. R., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. RSC Advances, 12(35), 22964-22983. [Link]

-

Kumar, A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15, 12345. [Link]

-

Sriram, D., et al. (2023). Structure activity relationship (SAR). Bioorganic & Medicinal Chemistry, 92, 117431. [Link]

-

Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 185-202. [Link]

-

Pathy, K. S., et al. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for. Journal of Pharmacology and Drug Delivery, 1(1). [Link]

-

Abdel-Aziz, A. A.-M., et al. (2021). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Research in Pharmaceutical Sciences, 16(1), 57-69. [Link]

-

Gomaa, H. A. M., et al. (2025). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 163, 108123. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5521. [Link]

-

Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(16), 4943. [Link]

-

Kharl, R., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHR, 3(10), 1462-1481. [Link]

-

Pathy, K. S., et al. (2023). Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV In. Biomedical Journal of Scientific & Technical Research, 52(4), 43743-43749. [Link]

-

Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

-

Dias, L. R. S., et al. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 19(11), 18537-18555. [Link]

-

Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1021-1026. [Link]

-

Dias, L. R. S., et al. (2025). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 19(11), 18537-18555. [Link]

-

Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]

-

Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. [Link]

-

El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Wang, Y., et al. (2023). Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. Drug Development Research, 84(1), 110-120. [Link]

-

Karrouchi, K., et al. (2025). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 51-58. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurasianjournals.com [eurasianjournals.com]

Methodological & Application

Application Note & Protocols: A Modular Approach to Pyrazole-Triazole Hybrids via Carbohydrazide Precursors

Introduction: The Power of Molecular Hybridization

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Pyrazole and 1,2,4-triazole scaffolds are cornerstones of medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][2][3] The strategy of molecular hybridization—intelligently combining two or more pharmacophores into a single molecular entity—has emerged as a powerful tool to overcome drug resistance, enhance potency, and improve pharmacokinetic profiles.[4]

Pyrazole-triazole hybrids, in particular, have garnered significant attention, demonstrating synergistic or additive effects that surpass their individual components.[5][6][7] This application note provides a detailed guide for the synthesis of these valuable hybrids, leveraging the unique reactivity of carbohydrazide as a versatile and economical starting precursor. We will explore the underlying chemical principles, provide field-proven, step-by-step protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy for researchers in drug development.

The Central Precursor: Understanding Carbohydrazide's Versatility

Carbohydrazide, CO(NHNH₂)₂, is a symmetrical and highly functionalized molecule that serves as an ideal linchpin for constructing complex heterocyclic systems. Its utility stems from several key chemical properties:

-

Multiple Nucleophilic Centers: It possesses four nucleophilic nitrogen atoms, allowing for sequential and controlled reactions.

-

Hydrazine Equivalence: It can effectively serve as a precursor to hydrazine or substituted hydrazides, which are essential for pyrazole synthesis.[8][9]

-

Foundation for Triazoles: The carbohydrazide backbone is readily converted into thiosemicarbazide or other intermediates necessary for 1,2,4-triazole ring formation.[10][11]

This inherent reactivity allows for a modular synthetic approach, where the carbohydrazide unit is first elaborated into one heterocyclic core, which is then used as the foundation to construct the second.

Synthetic Strategy Overview

Our strategy involves a multi-step pathway that first constructs a functionalized pyrazole ring bearing a carbohydrazide moiety. This key intermediate, a pyrazole-carbohydrazide, then serves as the direct precursor for the subsequent cyclization to form the 1,2,4-triazole ring, thereby creating the final hybrid molecule.

Sources

- 1. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the Antimicrobial Potential of Novel 1,2,4-Triazole Conjugates with Pyrazole: Synthesis, Biological Activity and In Silico Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 8. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety [aabu.edu.jo]

- 11. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

Troubleshooting & Optimization

Technical Guide: Purification of 3-methyl-1H-pyrazole-4-carbohydrazide Intermediates

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 3-methyl-1H-pyrazole-4-carbohydrazide and its synthetic intermediates. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to resolve purification challenges with scientific rigor.

This guide is structured to address challenges sequentially, from initial purity assessment to advanced chromatographic separations. We will explore common pitfalls and provide robust, field-tested solutions.

FAQ: Initial Assessment & Common Impurities

Question 1: My initial crude product of 3-methyl-1H-pyrazole-4-carbohydrazide is a discolored solid/oil. What are the likely impurities?

Answer: The identity and phase of your crude product provide critical clues. Discoloration often points to residual reagents or degradation products. Common impurities include:

-

Unreacted Starting Materials: The most frequent culprits are the corresponding ethyl or methyl ester precursor (ethyl 3-methyl-1H-pyrazole-4-carboxylate) and hydrazine hydrate. Hydrazine, in particular, can be challenging to remove completely due to its high boiling point and reactivity.[1][2]

-

Regioisomers: Depending on the synthetic route, formation of the isomeric 5-methyl-1H-pyrazole-4-carbohydrazide can occur. Distinguishing and separating these isomers is a primary purification challenge.[3]

-

Side-Reaction Products: In some syntheses, intramolecular migration of acyl groups can lead to isomeric byproducts.[4] Additionally, oligomerization can sometimes be expected during pyrazole ring formation.[5]

-

Solvent Residue: Trapped reaction solvents (e.g., ethanol, DMF) can prevent crystallization and lead to an oily product.

Your first step is always a rapid purity assessment by Thin Layer Chromatography (TLC) to visualize the number of components in your crude mixture.

Question 2: How do I set up an effective TLC system to analyze my crude product?

Answer: An effective TLC system is foundational to developing a successful bulk purification strategy. The goal is to achieve good separation (ΔRf > 0.2) between your target compound and its major impurities.

-

Stationary Phase: Standard silica gel 60 F254 plates are the workhorse for this class of compounds.

-

Mobile Phase Selection: The polarity of pyrazole carbohydrazide derivatives requires moderately polar to polar solvent systems.

-

Starting Point: A good initial system is 10% Methanol in Dichloromethane (DCM) or 20-30% Ethyl Acetate in Hexanes.

-

Optimization:

-

If all spots remain at the baseline (Rf ≈ 0), increase the mobile phase polarity by gradually increasing the percentage of the more polar solvent (e.g., methanol).

-

If all spots are at the solvent front (Rf ≈ 1), decrease the polarity.

-

-

Pro-Tip for Basic Compounds: Pyrazoles are basic and can interact strongly with the acidic silanol groups on the silica surface, leading to streaking or "tailing" of spots. Adding a small amount of a basic modifier, like 0.5-1% triethylamine (NEt₃), to the mobile phase can neutralize these sites and result in sharper, more defined spots.[6]

-

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is the most efficient method for purifying solid compounds, provided a suitable solvent can be identified. It excels at removing small amounts of impurities with different solubility profiles.

Question 3: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, forming a liquid phase instead of a saturated solution. Upon cooling, this oil solidifies into an amorphous mass, trapping impurities rather than excluding them.

Causality & Solutions:

-

Solvent Polarity is Too High: The solvent is too good at dissolving your compound, even at room temperature.

-

Solution: Add a less polar "anti-solvent" to the hot solution dropwise until persistent turbidity is observed. Then, add a few drops of the primary solvent to redissolve the turbidity and allow the mixture to cool slowly.

-

-

Cooling Rate is Too Fast: Rapid cooling promotes precipitation over crystallization.

-

Solution: Ensure the flask is well-insulated (e.g., wrapped in glass wool or paper towels) and allow it to cool to room temperature undisturbed before moving it to an ice bath.

-

-

Insoluble Impurities: Particulate matter can act as a nucleation site for oil formation.

-

Solution: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.

-

Workflow for Troubleshooting a Failed Recrystallization

Caption: Troubleshooting workflow for recrystallization.

Question 4: What are the best solvents for recrystallizing 3-methyl-1H-pyrazole-4-carbohydrazide?

Answer: Ethanol, methanol, and aqueous ethanol are frequently reported and effective solvents for this class of compounds.[1][7] The ideal solvent should dissolve the compound when hot but poorly when cold. A systematic approach is best.

| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Use Case |

| Ethanol | 78 | 5.2 | Excellent starting point. Good balance of polarity to dissolve the target compound when hot. |

| Methanol | 65 | 6.6 | More polar than ethanol; useful if solubility in hot ethanol is poor.[8] |

| Isopropanol | 82 | 4.3 | Less polar than ethanol; can be a good choice if the compound is too soluble in ethanol. |

| Water | 100 | 9.0 | Can be used as an anti-solvent with ethanol or methanol for compounds that are highly soluble in alcohols. |

| Ethyl Acetate | 77 | 4.3 | A less polar option, often used in a solvent/anti-solvent system with hexanes. |

| Acetonitrile | 82 | 6.2 | Useful for moderately polar compounds. |

Troubleshooting Guide: Column Chromatography

When recrystallization fails to remove impurities, particularly isomers with similar solubility, column chromatography is the required next step.

Purification Strategy Decision Workflow

Caption: Decision workflow for purification strategy.

Question 5: My pyrazole compound is streaking badly on a silica gel column and my recovery is low. What is the cause?

Answer: This is a classic problem caused by the interaction of a basic compound with the acidic surface of silica gel. The pyrazole nitrogen atoms are basic and can bind irreversibly or interact strongly with the acidic Si-OH groups, leading to significant tailing, poor separation, and even degradation of the compound on the column.[6]

Solutions:

-

Deactivate the Silica Gel: The most common solution is to reduce the acidity of the stationary phase. This can be achieved in two ways:

-

Add a Base to the Eluent: Incorporate 0.5-1% triethylamine or ammonia in your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.[6]

-

Pre-treat the Silica: Prepare the silica slurry in your starting eluent that already contains the basic modifier before packing the column.[6]

-

-

Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, a different stationary phase may be necessary.

-

Alumina (Neutral or Basic): Alumina is an excellent alternative for basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.[6]

-

Amine-Functionalized Silica: These columns offer a different selectivity and are designed to minimize interactions with basic analytes.[6]

-

Question 6: I am trying to separate regioisomers that are co-eluting on my silica column. How can I improve the separation?

Answer: Separating isomers with very similar polarities is one of the most common challenges in chromatography. Success hinges on maximizing the small differences in their interaction with the stationary phase.

-

Optimize the Mobile Phase:

-

Reduce Polarity: If your compounds are eluting too quickly (high Rf), there is not enough interaction with the silica for separation to occur. Reduce the eluent strength (e.g., switch from 10% MeOH/DCM to 5% MeOH/DCM).

-

Use a Shallow Gradient: A shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, can resolve closely eluting compounds.

-

Change Solvent Selectivity: Swapping one solvent for another of similar polarity but different chemical nature can alter the separation. For example, replacing methanol with ethanol or dichloromethane with ethyl acetate can change the specific hydrogen bonding and dipole-dipole interactions that govern separation.

-

-

Improve Column Efficiency:

-

Dry Loading: Adsorbing your crude product onto a small amount of silica gel ("dry loading") and carefully adding it to the top of the column often results in a tighter band and better separation than loading the sample dissolved in a strong solvent.[6]

-

Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

-

Experimental Protocols

Protocol 1: Recrystallization of 3-methyl-1H-pyrazole-4-carbohydrazide from Aqueous Ethanol

This protocol provides a general method for purifying the title compound.

-

Dissolution: In an Erlenmeyer flask, add the crude solid (e.g., 1.0 g). Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture to reflux with stirring.

-

Saturation: Continue adding ethanol in small portions until the solid fully dissolves.

-

Anti-Solvent Addition: To the hot solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

-

Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for 30 minutes.

-

Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold diethyl ether to aid in drying.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to purify basic pyrazole intermediates and separate closely eluting impurities.[6]

-

Slurry Preparation: In a beaker, add silica gel (standard grade, 230-400 mesh) to your initial, low-polarity mobile phase (e.g., 99% Hexane / 1% Ethyl Acetate containing 1% triethylamine). Stir to create a uniform slurry.

-

Column Packing: Pour the slurry into the column and use positive air pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.

-

Sample Loading (Dry Load Method):

-

Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane or acetone.

-

Add 1-2 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

-

Carefully layer this powder on top of the packed column bed.

-

-

Elution: Begin elution with the initial low-polarity mobile phase. Gradually and systematically increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

-

Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References

- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.

-

Daidone, G., et al. (2003). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc. Retrieved from [Link]

-

Schmitt, D. C., et al. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Supporting Information. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

-

Deshmukh, R., & Jha, A. (2023). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]

-

ResearchGate. (2013). Which is best column for analyzing oligomers in pyrazole compounds by HPLC?. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

-

RSC. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]

-

Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

- Google Patents. (2011). Method for purifying pyrazoles.

-

Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-BENZO[6][9]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (2014). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]

Minimizing side reactions during 3-methyl-1H-pyrazole-4-carbohydrazide condensation

Executive Summary

This guide addresses the technical challenges associated with the condensation of 3-methyl-1H-pyrazole-4-carbohydrazide (MPCH) with carbonyl compounds (aldehydes/ketones). While this reaction is a staple in synthesizing bioactive Schiff bases (hydrazones), it is prone to specific side reactions—primarily azine formation , thermal cyclization , and regioselective N-alkylation at the pyrazole 1-position.

The protocols below prioritize thermodynamic control and chemoselectivity , ensuring high purity of the target hydrazone without compromising the integrity of the pyrazole scaffold.

Troubleshooting & FAQs

Category 1: Impurity Profiling & Side Reaction Mitigation

Q1: I am observing a high-molecular-weight impurity by LC-MS. Is this the azine? Diagnosis: Yes, this is likely the symmetric azine or a bis-hydrazide species.

-

Mechanism: In the presence of excess aldehyde or insufficient solvent volume, the initially formed hydrazone can undergo complex equilibria. However, for carbohydrazides, the more common impurity is the N,N'-diacylhydrazine (if reacting with acid chlorides) or aldazine traces if free hydrazine was present in the starting material.

-

Solution:

-

Purity Check: Ensure your starting MPCH is free of residual hydrazine hydrate. Even 1% residual hydrazine will rapidly form symmetrical aldazines (

) which co-precipitate.[1] -

Stoichiometry: Use a slight excess of the carbohydrazide (1.05 eq) relative to the aldehyde. This drives the equilibrium to the hydrazone (

) and prevents the aldehyde from reacting twice.

-

Q2: My product is cyclizing to a fused heterocycle. How do I stop this? Diagnosis: You are likely observing oxidative cyclization or dehydrative ring closure .

-

The Issue: The hydrazone product contains nucleophilic nitrogens. Under high heat, acidic conditions, or in the presence of metal ions, it can cyclize to form 1,3,4-oxadiazoles or, if the aldehyde has an ortho-leaving group, pyrazolo[3,4-d]pyridazines .

-

Corrective Action:

-

Temperature Control: Limit reaction temperature to <80°C (ethanol reflux). Avoid high-boiling solvents like DMSO unless necessary.[1]

-

Avoid Dehydrating Agents: Do not use

, -

Catalyst Selection: Switch from mineral acids to Glacial Acetic Acid (AcOH) (0.1–0.5 eq). It activates the carbonyl without promoting dehydration.

-

Q3: The pyrazole 1H-nitrogen is reacting with my electrophile. How do I improve regioselectivity? Diagnosis: The N1 position of the pyrazole ring is nucleophilic.

-

Context: If you are condensing MPCH with an aldehyde containing a halogen (e.g., 2-chloroacetaldehyde) or an active ester, the N1 position can participate in alkylation or acylation.

-

Solution:

-

pH Modulation: The N1-H is acidic (

).[1] Avoid strong bases (NaH, KOH) which deprotonate N1, making it highly nucleophilic. Perform the reaction in neutral or slightly acidic media (pH 5–6) where N1 remains protonated/neutral. -

Solvent Choice: Use protic solvents like Ethanol (EtOH) or Methanol (MeOH) . These solvate the N1-H through hydrogen bonding, reducing its reactivity compared to polar aprotic solvents like DMF [2].

-

Optimized Experimental Protocol

Standard Operating Procedure (SOP): MPCH Condensation

Target: Synthesis of (E)-N'-benzylidene-3-methyl-1H-pyrazole-4-carbohydrazide.[1]

Reagents:

-

3-methyl-1H-pyrazole-4-carbohydrazide (1.0 mmol)[1]

-

Aromatic Aldehyde (1.0 mmol)

-

Solvent: Absolute Ethanol (10 mL) or Ethanol/DMF (9:1 if solubility is low)

-

Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Workflow:

-

Dissolution: Suspend the MPCH in Ethanol at room temperature. If the solution is cloudy, add DMF dropwise until clear (max 10% v/v).

-

Activation: Add the aldehyde followed immediately by Glacial Acetic Acid.

-

Reaction: Heat to reflux (78°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1). Look for the disappearance of the hydrazide spot (low

, stains with ninhydrin/iodine).

-

-

Work-up (Precipitation Method):

-

Cool the mixture to Room Temperature (RT).

-

If precipitate forms: Filter and wash with cold ethanol (

). -

If no precipitate: Concentrate to 1/3 volume under reduced pressure and add ice-cold water.[1]

-

-

Purification: Recrystallize from hot Ethanol/DMF. Do not use column chromatography on silica if the product is acid-sensitive (hydrolysis risk).[1]

Data Table: Solvent & Catalyst Effects on Yield/Purity

| Solvent System | Catalyst | Temp (°C) | Yield (%) | Major Side Product | Recommendation |

| Ethanol (Abs.) | AcOH (cat.) | 78 (Reflux) | 85-92% | None | Primary Choice |

| Methanol | HCl (conc.) | 65 | 70-75% | Hydrolysis (Ester) | Avoid strong acid |

| DMF | None | 100 | 60-65% | Thermal degradation | Use only for insoluble substrates |

| Water/EtOH (1:[1]1) | NaOH | RT | <40% | Azine / Side rxns | Avoid base |

| Toluene | p-TsOH | 110 | 50% | Oxadiazole (Cyclized) | Promotes cyclization |

Mechanistic Visualization

The following diagram illustrates the competing pathways. The Green path is the desired condensation. Red paths indicate side reactions caused by improper conditions (High T, Strong Acid/Base).

Figure 1: Reaction pathways for MPCH condensation. The green path represents the optimized thermodynamic product. Red paths indicate kinetic or chemically forced side reactions.

Decision Tree for Troubleshooting

Use this logic flow to resolve low yields or purity issues during the reaction workup.

Figure 2: Troubleshooting logic for common condensation failures.

References

-

Aggarwal, R., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases. Royal Society of Chemistry.[2]

-

BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.

-

Rasayan Journal of Chemistry. (2020). Synthesis of Schiff Base as DNA Gyrase B Inhibitor. Rasayan J. Chem.

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Hydrazone Derivatives. Organic Chemistry Portal.

Sources

Technical Support Center: Stability of 3-Methyl-1H-Pyrazole-4-Carbohydrazide

Welcome to the Technical Support Center. Subject: 3-Methyl-1H-Pyrazole-4-Carbohydrazide (CAS: 20970-75-6) Ticket Priority: High (Stability Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary

3-Methyl-1H-pyrazole-4-carbohydrazide is a critical intermediate often used in the synthesis of bioactive heterocycles and metal-organic frameworks. While the pyrazole core offers aromatic stability, the carbohydrazide moiety (-CONHNH₂) is the primary "liability center." It is susceptible to oxidative degradation, metal-catalyzed decomposition, and hydrolytic cleavage.

This guide provides a root-cause analysis of instability and actionable protocols to maximize solution-state lifetime.

Module 1: Chemical Stability Profile (The "Why")

To solve instability, you must first understand the mechanism of failure. This molecule faces three distinct threats in solution:

Oxidative Degradation (The "Yellowing" Effect)

-

Mechanism: The hydrazide group is a reducing agent. In the presence of dissolved oxygen (

), it oxidizes to form a diimide intermediate, which often decomposes or couples to form azo-compounds (yellow/orange chromophores). -

Catalyst: Trace transition metals (Cu²⁺, Fe³⁺) act as potent catalysts, accelerating this process by orders of magnitude [1].

Hydrolytic Cleavage

-

Mechanism: The amide-like bond connecting the hydrazine to the carbonyl is susceptible to hydrolysis.

-

Acidic pH (<4): Protonation of the terminal nitrogen accelerates leaving group departure.

-

Basic pH (>9): Hydroxide attack on the carbonyl carbon leads to cleavage.

-

-

Result: Formation of 3-methyl-1H-pyrazole-4-carboxylic acid and free hydrazine (toxic).

Pyrazole Tautomerism

-

Mechanism: The proton on the pyrazole ring is labile. In solution, the molecule rapidly interconverts between the 1H- and 2H- tautomers.

-

Impact: This is often mistaken for impurity in NMR or HPLC (peak broadening/splitting). It is not degradation but a dynamic equilibrium sensitive to solvent polarity and pH [2].

Visualizing the Degradation Pathways

Figure 1: Primary degradation and equilibrium pathways. Note that oxidation leads to color changes, while hydrolysis leads to loss of potency.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose specific issues observed in your experiments.

| Symptom | Probable Cause | Corrective Action |

| Solution turns yellow/orange | Oxidation. Formation of azo-linkages due to dissolved oxygen. | 1. Purge solvents with Argon/Nitrogen for 15 mins.2. Add antioxidant (e.g., Ascorbic Acid 0.1% or Sodium Bisulfite). |

| Precipitation in DMSO | Hygroscopicity. The hydrazide H-bonds with water absorbed from air, reducing solubility. | 1. Use anhydrous DMSO (stored over 4Å molecular sieves).2. Warm to 37°C to redissolve (if not degraded). |

| HPLC Peak Splitting | Tautomerism. Separation of 1H and 2H forms on the column. | 1. Increase column temperature to 40-50°C (accelerates exchange).2. Buffer mobile phase to pH 6.0-7.0. |

| Loss of Potency (No Color) | Hydrolysis. Cleavage of the hydrazide bond. | 1. Check pH. Ensure buffer is pH 6.0 - 8.0.2. Avoid storing in dilute aqueous solutions >24 hours. |

Diagnostic Workflow

Figure 2: Rapid response decision tree for common stability issues.

Module 3: Optimized Stabilization Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)